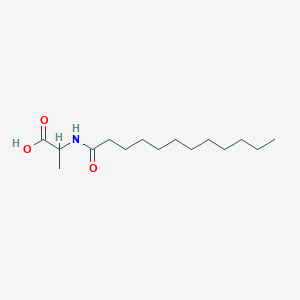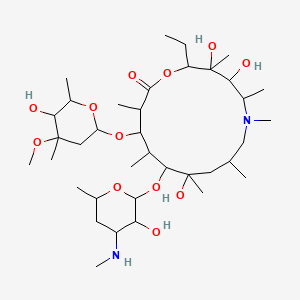![molecular formula C23H30N2O7 B12321957 6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12321957.png)
6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a trihydroxyoxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H30N2O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-[dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H30N2O7/c1-23(15-9-5-4-6-10-15,16-11-7-8-12-24-16)31-14-13-25(2,3)21-19(28)17(26)18(27)20(32-21)22(29)30/h4-12,17-21,26-28H,13-14H2,1-3H3 |
InChI Key |
WWKJPSSUVBOOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


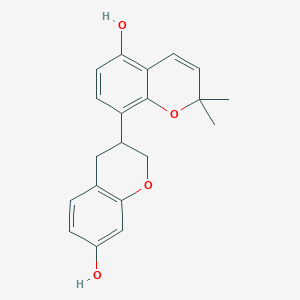
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)

![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12321904.png)
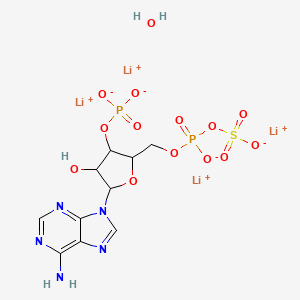
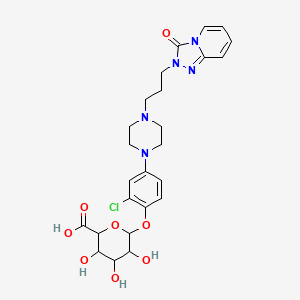

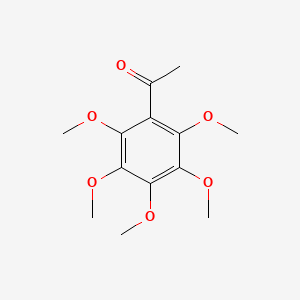
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
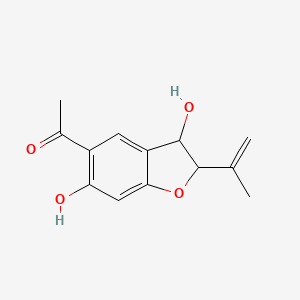
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B12321941.png)
